Gepirone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gepirone-d8 is a deuterium-labeled analog of Gepirone, a selective serotonin (5HT)1A receptor agonist. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used to enhance the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in analytical and pharmacokinetic research .
Vorbereitungsmethoden
The synthesis of Gepirone-d8 involves the incorporation of deuterium into the Gepirone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Gepirone molecule are replaced with deuterium atoms under specific conditions. This process can be facilitated by using deuterated solvents and catalysts .
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions, followed by purification steps to isolate the deuterium-labeled compound. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Gepirone-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Gepirone-d8 is widely used in scientific research due to its enhanced pharmacokinetic properties. Some key applications include:
Analytical Chemistry: This compound serves as an internal standard in mass spectrometry and liquid chromatography, enabling precise quantification of Gepirone in biological samples.
Pharmacokinetic Studies: The deuterium labeling allows researchers to study the metabolic pathways and pharmacokinetics of Gepirone with greater accuracy.
Medical Research: This compound is used in the development of new antidepressant therapies, particularly in understanding the role of serotonin receptors in major depressive disorder.
Industrial Applications: The compound is utilized in the pharmaceutical industry for the development and testing of new drug formulations.
Wirkmechanismus
The mechanism of action of Gepirone-d8 is similar to that of Gepirone. It acts as a selective agonist at the 5HT1A receptors, modulating serotonergic activity in the central nervous system. This modulation is believed to contribute to its antidepressant effects. This compound and its major metabolites bind to 5HT1A receptors, where they act as agonists, while another metabolite binds to α2 receptors .
Vergleich Mit ähnlichen Verbindungen
Gepirone-d8 can be compared with other deuterium-labeled analogs and serotonin receptor agonists:
Buspirone-d8: Another deuterium-labeled analog used in similar pharmacokinetic studies.
Tandospirone: A serotonin receptor agonist with similar therapeutic applications but different pharmacokinetic profiles.
Vilazodone: A serotonin receptor agonist and reuptake inhibitor, offering a different mechanism of action compared to this compound
This compound is unique due to its specific deuterium labeling, which enhances its stability and pharmacokinetic properties, making it a valuable tool in both research and pharmaceutical development .
Eigenschaften
Molekularformel |
C19H29N5O2 |
---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
4,4-dimethyl-1-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3/i10D2,11D2,12D2,13D2 |
InChI-Schlüssel |
QOIGKGMMAGJZNZ-BGKXKQMNSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CCCCN2C(=O)CC(CC2=O)(C)C)([2H])[2H])([2H])[2H])C3=NC=CC=N3)([2H])[2H])[2H] |
Kanonische SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.